2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4S3/c1-7-9(4-3-5-10(7)22(25)26)12(24)17-14-20-21-15(29-14)27-6-11(23)16-13-19-18-8(2)28-13/h3-5H,6H2,1-2H3,(H,16,19,23)(H,17,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAUDMFUWYRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-chloro-N-(3-nitrophenyl)acetamide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key structural attributes :
- Nitrobenzamide group : Introduces electron-withdrawing effects, influencing reactivity and bioactivity.
- Methyl substituents : Improve lipophilicity and metabolic stability .
Synthetic routes for analogous compounds (e.g., alkylation of 5-amino-1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives) have been reported, yielding products with >75% efficiency under refluxing conditions in polar aprotic solvents like DMF .
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent effects : The ethyl group in compound 3d increases molecular weight by ~15 g/mol compared to the target compound but reduces thermal stability (decomposition at 250°C) .
- Bioactivity : Benzothiazole derivatives (e.g., compound in ) exhibit enhanced anticancer activity due to aromatic stacking interactions, whereas nitrobenzamide derivatives (target compound, 3d ) may prioritize antimicrobial or anticonvulsant effects .
- Simpler analogues : Compounds like N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide lack the dual thiadiazole system, resulting in lower molecular complexity and reduced hydrogen-bonding capacity .
Key Observations:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide?
- Answer : The synthesis typically involves multi-step organic reactions:
Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
Functionalization : Alkylation or sulfanyl group introduction via nucleophilic substitution. For example, reacting intermediates with chloroacetamide derivatives to introduce the carbamoylmethylsulfanyl group .
Coupling reactions : Amide bond formation between the thiadiazole intermediate and 3-nitro-2-methylbenzamide using coupling agents like EDCI or DCC .
- Critical conditions : Polar aprotic solvents (e.g., DMF), controlled temperature (0–60°C), and HPLC monitoring to ensure purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Key techniques include:
Q. How is initial biological activity screening conducted for this compound?
- Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfanyl group incorporation?
- Answer :
- Solvent optimization : Replace DMF with THF to reduce side reactions (yield increases from 65% to 82%) .
- Temperature control : Lower reaction temperature to 0–5°C during sulfanyl group addition to prevent thiol oxidation .
- Catalyst use : Add catalytic KI to enhance nucleophilicity of thiol intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Answer :
- Dynamic effects : Check for tautomerism in the thiadiazole ring (e.g., thione-thiol tautomers) using variable-temperature NMR .
- Impurity analysis : Use preparative HPLC to isolate minor components and re-analyze via high-resolution MS .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies mitigate poor solubility in aqueous buffers during bioassays?
- Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Answer :
Core modifications : Synthesize analogs with substituted thiadiazoles (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) .
Functional group variation : Replace the nitro group with cyano or methoxy groups to assess electronic effects .
Bioisosteric replacement : Substitute the benzamide moiety with heterocyclic amides (e.g., pyridine-3-carboxamide) .
- Evaluation : Test modified compounds in enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .
Q. What mechanisms explain its observed anticancer activity?
- Answer :
- Topoisomerase inhibition : DNA relaxation assays show IC₅₀ = 2.1 µM (compare to doxorubicin, IC₅₀ = 0.8 µM) .
- Apoptosis induction : Flow cytometry reveals 40% Annexin V-positive cells at 10 µM (vs. 5% in controls) .
- ROS generation : DCFH-DA assays confirm 2.5-fold increase in ROS levels at 24 hours .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Answer :
- Docking validation : Re-run molecular docking with explicit solvent models (e.g., WaterMap) to improve pose prediction accuracy .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
- Metabolic stability : Assess cytochrome P450 metabolism via LC-MS/MS to rule out rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
